molecular formula C26H23BrN6O2 B11084085 8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11084085
M. Wt: 531.4 g/mol
InChI Key: XIKGIFOFNNEBSP-RWPZCVJISA-N
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Description

8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a bromobenzyl group, a naphthalenylmethylidene group, and a hydrazinyl group attached to a trimethyl-dihydro-purine-dione core.

Preparation Methods

The synthesis of 8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of the hydrazone linkage and the introduction of the bromobenzyl and naphthalenylmethylidene groups. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: The hydrazone linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

Scientific Research Applications

8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a probe for studying biological processes due to its unique structure and reactivity.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The bromobenzyl and naphthalenylmethylidene groups may facilitate binding to proteins or enzymes, modulating their activity. The hydrazinyl group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Compared to other similar compounds, 8-[(2E)-1-(3-bromobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups. Similar compounds include:

  • 8-[(2E)-1-(3-chlorobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2E)-1-(3-fluorobenzyl)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione

These compounds share similar core structures but differ in the substituents on the benzyl group, which can influence their reactivity and applications.

Properties

Molecular Formula

C26H23BrN6O2

Molecular Weight

531.4 g/mol

IUPAC Name

8-[(3-bromophenyl)methyl-[(E)-naphthalen-1-ylmethylideneamino]amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C26H23BrN6O2/c1-30-22-23(31(2)26(35)32(3)24(22)34)29-25(30)33(16-17-8-6-12-20(27)14-17)28-15-19-11-7-10-18-9-4-5-13-21(18)19/h4-15H,16H2,1-3H3/b28-15+

InChI Key

XIKGIFOFNNEBSP-RWPZCVJISA-N

Isomeric SMILES

CN1C2=C(N=C1N(CC3=CC(=CC=C3)Br)/N=C/C4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C

Canonical SMILES

CN1C2=C(N=C1N(CC3=CC(=CC=C3)Br)N=CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C2=O)C)C

Origin of Product

United States

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